Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate is a synthetic piperazine derivative characterized by a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via a propylsulfonyl chain to the piperazine core. The ethyl carboxylate moiety at the 1-position of piperazine enhances its solubility and modulates its pharmacokinetic properties. Its structural uniqueness lies in the sulfonyl bridge, which distinguishes it from analogous compounds with ester, amide, or methylene linkages .
Properties
IUPAC Name |
ethyl 4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O7S/c1-2-23-17(20)18-6-8-19(9-7-18)27(21,22)11-3-10-24-14-4-5-15-16(12-14)26-13-25-15/h4-5,12H,2-3,6-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZESVKNEMLQLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate, with the CAS number 946285-74-1, is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 400.4 g/mol. The structure includes a piperazine ring, a sulfonyl group, and a benzo[d][1,3]dioxole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 946285-74-1 |
| Molecular Formula | C₁₇H₂₄N₂O₇S |
| Molecular Weight | 400.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has shown potential as an α-glucosidase inhibitor , which is significant in managing postprandial hyperglycemia in type 2 diabetes mellitus (T2DM).
In a study evaluating similar compounds, it was found that certain derivatives exhibited IC50 values significantly lower than the standard inhibitor acarbose, indicating potent inhibitory activity against α-glucosidase .
Pharmacological Effects
- Antidiabetic Activity : The compound's ability to inhibit α-glucosidase suggests it may help control blood sugar levels by delaying carbohydrate absorption in the intestines.
- Antioxidant Properties : Compounds with similar structural motifs have been reported to exhibit antioxidant activity, which could contribute to their therapeutic effects in various diseases.
- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.
Inhibitory Activity Against α-Glucosidase
A comparative study highlighted the efficacy of various synthesized compounds against yeast α-glucosidase. The results demonstrated that compounds with similar structures to this compound showed IC50 values ranging from 70.6 µM to 287.1 µM . This positions the compound as a promising candidate for further development in diabetes management.
Comparison with Similar Compounds
Target Compound vs. Key Analogues
Key Observations :
Physicochemical Properties
Melting Points and Yields
Key Observations :
- Sulfonyl-linked compounds (like the target) are expected to exhibit higher melting points than methylene-linked analogues due to increased molecular rigidity and polarity .
- Yields for HCl salt derivatives of similar compounds range from 55% to 82%, suggesting that the target compound’s synthesis may require optimized sulfonylation conditions .
Key Observations :
- The target compound’s synthesis likely involves a sulfonylation step, contrasting with tosylate-mediated alkylation in or carbodiimide-based coupling in .
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the multi-step synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions. For example:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are optimal for sulfonylation and coupling steps .
- Catalysts/Reagents : Use of mild bases (e.g., K₂CO₃) or coupling agents (e.g., EDC/HOBt) to facilitate nucleophilic substitutions .
- Temperature : Reactions often proceed at 50–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm integration ratios and chemical shifts (e.g., piperazine protons at δ 2.5–3.5 ppm; benzodioxol aromatic protons at δ 6.7–7.1 ppm) .
- IR Spectroscopy : Detect sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z ~495–510 for similar derivatives) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. What in vitro models are appropriate for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or phosphodiesterases using fluorescence/colorimetric substrates (e.g., ATPase or cAMP/cGMP hydrolysis assays) .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based protocols .
- Receptor binding studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors due to piperazine's affinity for CNS targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements?
- Methodological Answer :
- Functional group variation : Synthesize analogs with modified benzodioxol substituents (e.g., halogenation, methoxy groups) or sulfonyl linker lengths .
- Bioisosteric replacements : Replace the piperazine ring with morpholine or thiomorpholine to assess steric/electronic effects .
- Computational modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding modes against targets like 5-HT receptors or kinases .
Q. What strategies resolve contradictions in reported biological activities of similar piperazine derivatives?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple labs .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
- Pharmacokinetic profiling : Compare plasma half-life (LC-MS/MS) and tissue distribution in rodent models to correlate in vitro and in vivo data .
Q. How to design enantioselective synthesis routes for chiral analogs?
- Methodological Answer :
- Chiral catalysts : Employ asymmetric catalysis (e.g., BINAP-metal complexes) during key steps like Suzuki couplings or sulfonylation .
- Chiral resolution : Use preparative chiral HPLC (e.g., amylose-based columns) or enzymatic resolution (lipases) to isolate enantiomers .
- Circular dichroism (CD) : Confirm enantiomeric purity by comparing experimental CD spectra with computational predictions .
Q. How can proteomic approaches identify biological targets?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in response to ligand binding using mass spectrometry .
- Phosphoproteomics : Quantify changes in kinase signaling pathways (e.g., MAPK/ERK) via SILAC labeling and LC-MS/MS .
Q. What methodologies assess metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro microsomal assays : Incubate with NADPH-supplemented liver microsomes; quantify parent compound and metabolites via LC-MS/MS .
- Reactive metabolite trapping : Use glutathione or cyanide to capture electrophilic intermediates indicative of bioactivation risks .
- Forced degradation studies : Expose to acidic/basic conditions, UV light, or oxidants (H₂O₂) to identify stability liabilities .
Notes
- Scope : Advanced questions emphasize mechanistic and translational research, while basic questions focus on foundational synthesis and characterization.
- Contradictions : Discrepancies in bioactivity data (e.g., PDE4B IC₅₀ values) likely stem from assay conditions or compound purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
